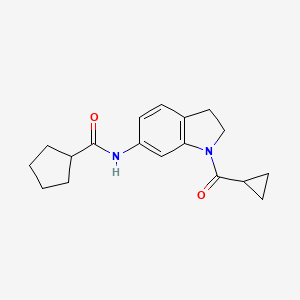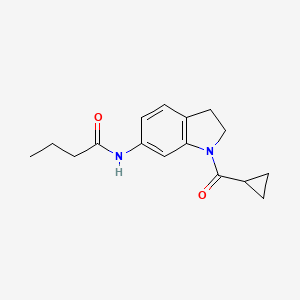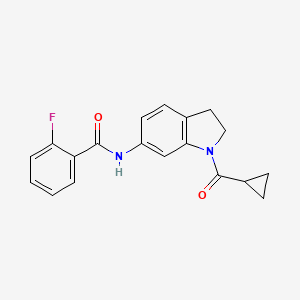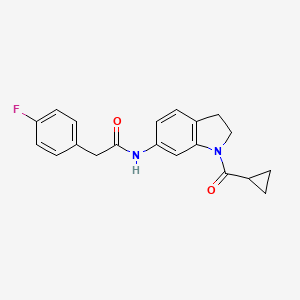
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized due to their biological activity . The synthesis of these compounds often involves the creation of various scaffolds of indole for screening different pharmacological activities .Mechanism of Action
The mechanism of action of NCCA is not fully understood. However, it is believed that NCCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins and other inflammatory mediators. NCCA is also believed to inhibit the production of leukotrienes, which are another group of inflammatory mediators.
Biochemical and Physiological Effects
NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
NCCA is a novel, synthetic, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed for the treatment of various inflammatory conditions. NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro.
The advantages of using NCCA in laboratory experiments include its low toxicity, high purity, and ease of synthesis. NCCA is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using NCCA in laboratory experiments. For example, NCCA is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the effects of NCCA on humans are still not fully understood, which can make it difficult to interpret the results of experiments using NCCA.
Future Directions
The potential therapeutic applications of NCCA are still being explored. Further research is needed to understand the mechanism of action of NCCA and to determine its efficacy in the treatment of various inflammatory conditions. In addition, further studies are needed to evaluate the safety and efficacy of NCCA in humans. Other potential future directions for research include the development of novel formulations of NCCA, the study of its pharmacokinetics, and the exploration of its potential use in combination with other drugs.
Synthesis Methods
The synthesis of NCCA has been reported in several studies. The most commonly used synthesis method involves the reaction of cyclopropanecarboxylic acid chloride with 2,3-dihydro-1H-indol-6-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, at room temperature. The reaction produces NCCA in high yields with purity greater than 99%.
Scientific Research Applications
NCCA has been extensively studied in scientific research due to its potential therapeutic effects. In animal models, NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)








